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molecular formula C12H11N3O2 B8371915 (3-Nitropyridin-2-yl)-m-tolylamine

(3-Nitropyridin-2-yl)-m-tolylamine

Cat. No. B8371915
M. Wt: 229.23 g/mol
InChI Key: XQYXDWHVXPNULZ-UHFFFAOYSA-N
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Patent
US08883322B2

Procedure details

2-chloro-3-nitropyridine (25 g, 158 mmol), m-toluidine (20.5 mL, 189 mmol), triethylamine (26.4 mL, 189 mmol), and 400 mL butanol were added to a 1 L 3-neck round-bottom flask. The reaction mixture was heated overnight under nitrogen. The solvent was evaporated leaving a bright orange solid. The solid was triturated with hexanes and filtered. The filtrate was not pure and contained product, so it was evaporated and purified by column chromatography eluting with 10 and 20% ethyl acetate/hexanes. A total of 3.15 g was obtained from the column. The bulk of the material was dissolved in dichloromethane and washed twice with water, dried over magnesium sulfate, filtered, and evaporated to an orange solid (31.2 g). The total amount obtained was 34.35 g (95%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step One
Quantity
26.4 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH3:18])[CH:13]=1.C(N(CC)CC)C.C(O)CCC>ClCCl>[N+:8]([C:7]1[C:2]([NH:11][C:12]2[CH:13]=[C:14]([CH3:18])[CH:15]=[CH:16][CH:17]=2)=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
20.5 mL
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
26.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated overnight under nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
leaving a bright orange solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with hexanes
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
so it was evaporated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluting with 10 and 20% ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
A total of 3.15 g was obtained from the column
WASH
Type
WASH
Details
washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an orange solid (31.2 g)
CUSTOM
Type
CUSTOM
Details
The total amount obtained

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)NC=1C=C(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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